Acetanilide, 4-heptanoyl-

Description

Acetanilide (C₈H₉NO), also known as N-phenylacetamide, is a white crystalline organic compound historically used as an analgesic and antipyretic under the trade name Antifebrin . Its structure consists of a benzene ring with an acetamide group (–NHCOCH₃) at the para position. While it was once a precursor to pharmaceuticals like paracetamol (acetaminophen) and phenacetin, its therapeutic use has been discontinued due to toxicity concerns, including methemoglobinemia and hepatotoxicity . Acetanilide is now primarily employed in organic synthesis, dye intermediates, and as a stabilizer in hydrogen peroxide formulations .

Properties

CAS No. |

57222-73-8 |

|---|---|

Molecular Formula |

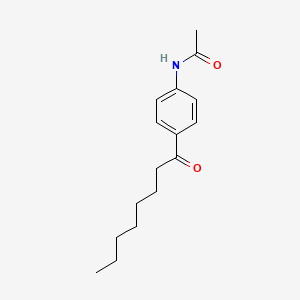

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

N-(4-octanoylphenyl)acetamide |

InChI |

InChI=1S/C16H23NO2/c1-3-4-5-6-7-8-16(19)14-9-11-15(12-10-14)17-13(2)18/h9-12H,3-8H2,1-2H3,(H,17,18) |

InChI Key |

OIQDFVPNTAYFSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4-heptanoyl- typically involves the acetylation of aniline with heptanoic anhydride. The reaction is carried out in the presence of a catalyst, such as concentrated hydrochloric acid, to facilitate the acetylation process. The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3(\text{CH}_2)_5\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCO}(\text{CH}_2)_5\text{CH}_3 + \text{CH}_3(\text{CH}_2)_5\text{COOH} ]

Industrial Production Methods: In industrial settings, the production of Acetanilide, 4-heptanoyl- can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The purification of the product is typically achieved through recrystallization from ethanol or other suitable solvents.

Types of Reactions:

Oxidation: Acetanilide, 4-heptanoyl- can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

Reduction: The compound can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the heptanoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Heptanoic acid derivatives.

Reduction: Primary amines.

Substitution: Various substituted acetanilides depending on the reagents used.

Scientific Research Applications

Acetanilide, 4-heptanoyl- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and antipyretic agents.

Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 4-heptanoyl- involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators. Additionally, it can modulate the activity of ion channels and receptors, contributing to its analgesic and antipyretic effects.

Comparison with Similar Compounds

Comparison with Similar Acetanilide Derivatives

Acetanilide shares structural and functional similarities with paracetamol, phenacetin, and other derivatives. Below is a detailed comparison:

Structural and Functional Group Differences

The above entry is inferred based on naming conventions.

Physicochemical Properties

| Property | Acetanilide | Paracetamol | Phenacetin |

|---|---|---|---|

| Solubility (H₂O) | Low (0.53 g/100 mL) | Moderate (1.4 g/100 mL) | Very low (0.1 g/100 mL) |

| Melting Point | 114°C | 169°C | 135°C |

| Lipophilicity (logP) | 1.16 | 0.49 | 1.77 |

Paracetamol’s hydroxyl group enhances water solubility compared to acetanilide and phenacetin, while phenacetin’s ethoxy group increases lipid solubility .

Metabolic and Toxicological Profiles

Acetanilide’s toxicity arises from its metabolism to aniline, while paracetamol’s toxicity is linked to CYP2E1-mediated NAPQI formation. Phenacetin’s ethoxy group reduces quinone imine formation but increases renal toxicity .

Key Research Findings

Structure-Activity Relationship : The para substituent dictates pharmacological and toxicological outcomes. Hydroxyl groups (paracetamol) enhance analgesic efficacy but increase hepatotoxicity risk, while alkoxy groups (phenacetin) reduce polarity and alter metabolic pathways .

Solubility Trends : Paracetamol’s hydroxyl group improves aqueous solubility compared to acetanilide, aligning with its therapeutic utility in oral formulations .

Toxicity Mechanisms: Acetanilide’s N-hydroxylation produces reactive metabolites (e.g., nitroso compounds), whereas paracetamol’s toxicity is driven by CYP-mediated quinone imine formation .

Notes and Limitations

Chemical Reactions Analysis

Hydrolysis Under Acidic Conditions

The acetamide group undergoes acid-catalyzed hydrolysis, mirroring the behavior of acetanilide derivatives. In the presence of strong acids (e.g., HCl or H₃PO₄) and heat, the reaction proceeds via nucleophilic attack on the protonated carbonyl carbon, leading to cleavage of the C–N bond .

Mechanistic Steps :

-

Protonation of the carbonyl oxygen, activating the electrophilic carbon.

-

Nucleophilic attack by water, forming a tetrahedral intermediate.

-

Deprotonation and subsequent C–N bond cleavage, yielding:

Key Factors :

-

Elevated temperatures (>100°C) and prolonged reaction times enhance conversion.

-

Steric hindrance from the heptanoyl group may slightly reduce reaction rates compared to unsubstituted acetanilide.

Ammonolysis in High-Pressure Systems

4-Heptanoylacetanilide participates in ammonolysis reactions under high-pressure conditions, yielding primary amides. This reaction is critical for synthesizing heptanamide derivatives .

Experimental Protocol :

-

Conditions : 145°C, 350 psi, ethylene glycol solvent, H₃PO₄ catalyst.

-

Procedure :

Products :

-

Heptanamide (C₆H₁₃CONH₂)

-

Aniline derivatives (via cleavage of the acetyl group).

Table 1: Effect of Reaction Parameters on Ammonolysis Efficiency

| Parameter | Optimal Value | Yield (Heptanamide) | Yield (Aniline) |

|---|---|---|---|

| [H₃PO₄] (mmol) | 1.0 | 82% | 15% |

| [NH₃] (M) | 5.0 | 78% | 18% |

| Temperature (°C) | 145 | 85% | 12% |

Key Observations :

-

Excess H₃PO₄ (>2 mmol) promotes side reactions (e.g., esterification of ethylene glycol).

-

Ammonia concentrations >5 M do not significantly improve yields but increase pressure risks .

Catalytic Degradation Pathways

In the presence of Brønsted acids, competitive esterification may occur between the heptanoyl group and ethylene glycol solvent, forming 2-hydroxyethyl heptanoate . This side reaction is minimized by controlling:

Purification and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.